

Hdac-IN-60: A Deep Dive into its Apoptosis Induction Pathways

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Compound of Interest

Compound Name: **Hdac-IN-60**

Cat. No.: **B12382125**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hdac-IN-60, also identified as compound 21a, is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying **Hdac-IN-60**'s ability to induce apoptosis, a critical process for eliminating cancerous cells. The information presented herein is curated for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic therapeutics.

Core Mechanism of Action

Hdac-IN-60 exerts its cytotoxic effects primarily through the induction of programmed cell death, or apoptosis. The core of its mechanism revolves around the inhibition of histone deacetylases, enzymes that are often dysregulated in cancer. This inhibition leads to a cascade of intracellular events, culminating in the activation of apoptotic pathways. Key events initiated by **Hdac-IN-60** include the generation of reactive oxygen species (ROS), induction of DNA damage, and cell cycle arrest at the G2/M phase, all of which converge to trigger the mitochondria-mediated intrinsic apoptotic pathway.^[1]

Quantitative Data Summary

The anti-proliferative activity of **Hdac-IN-60** has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and provide a quantitative measure of its efficacy.

Cell Line	Cancer Type	IC50 (μM)
PANC-1	Pancreatic Cancer	0.30
BxPC-3	Pancreatic Cancer	0.45
A549	Lung Cancer	1.29
HCT116	Colon Cancer	0.88
U87	Glioblastoma	1.70
L02	Normal Liver Cells	>20

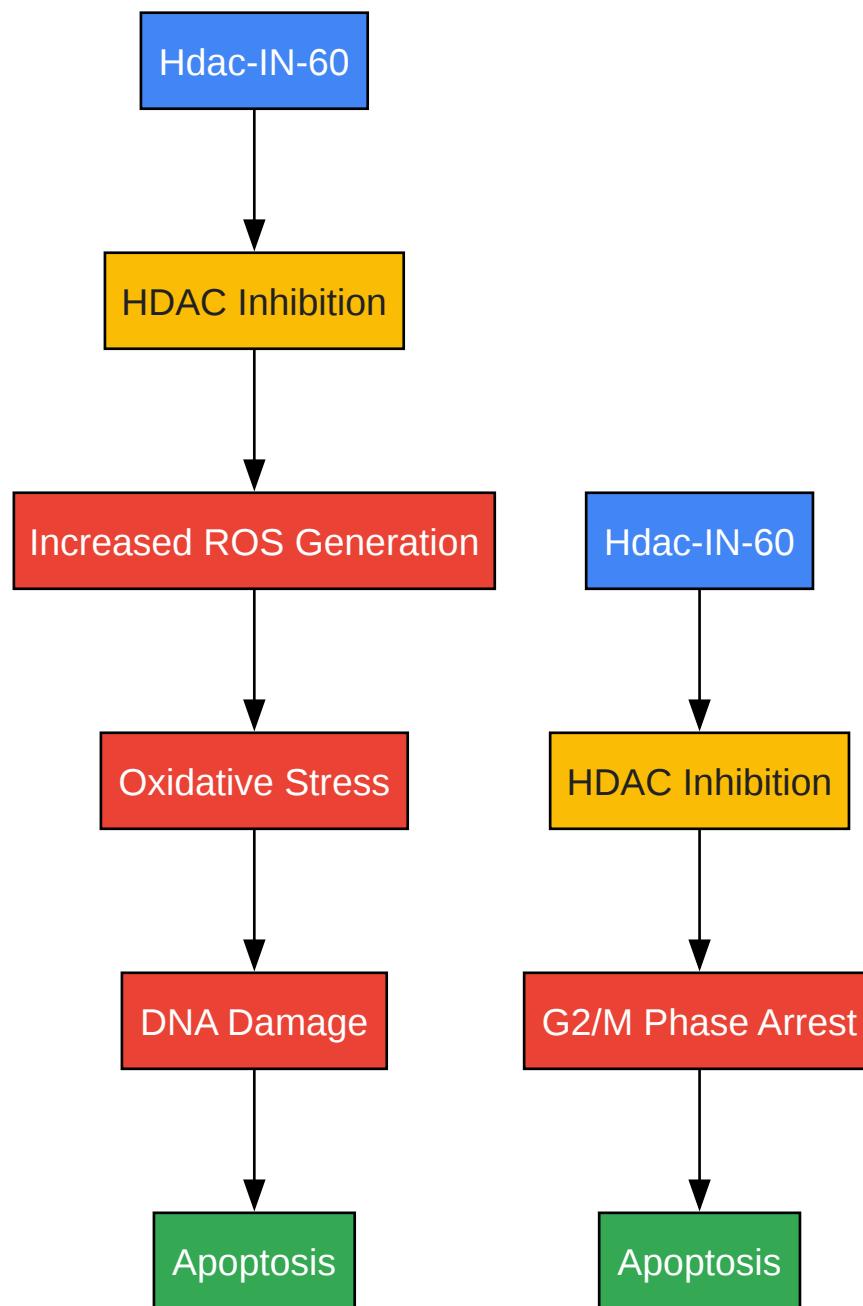
Data sourced from studies on PANC-1, BxPC-3, A549, HCT116, and U87 cancer cell lines, and the normal human liver cell line L02.[\[2\]](#)

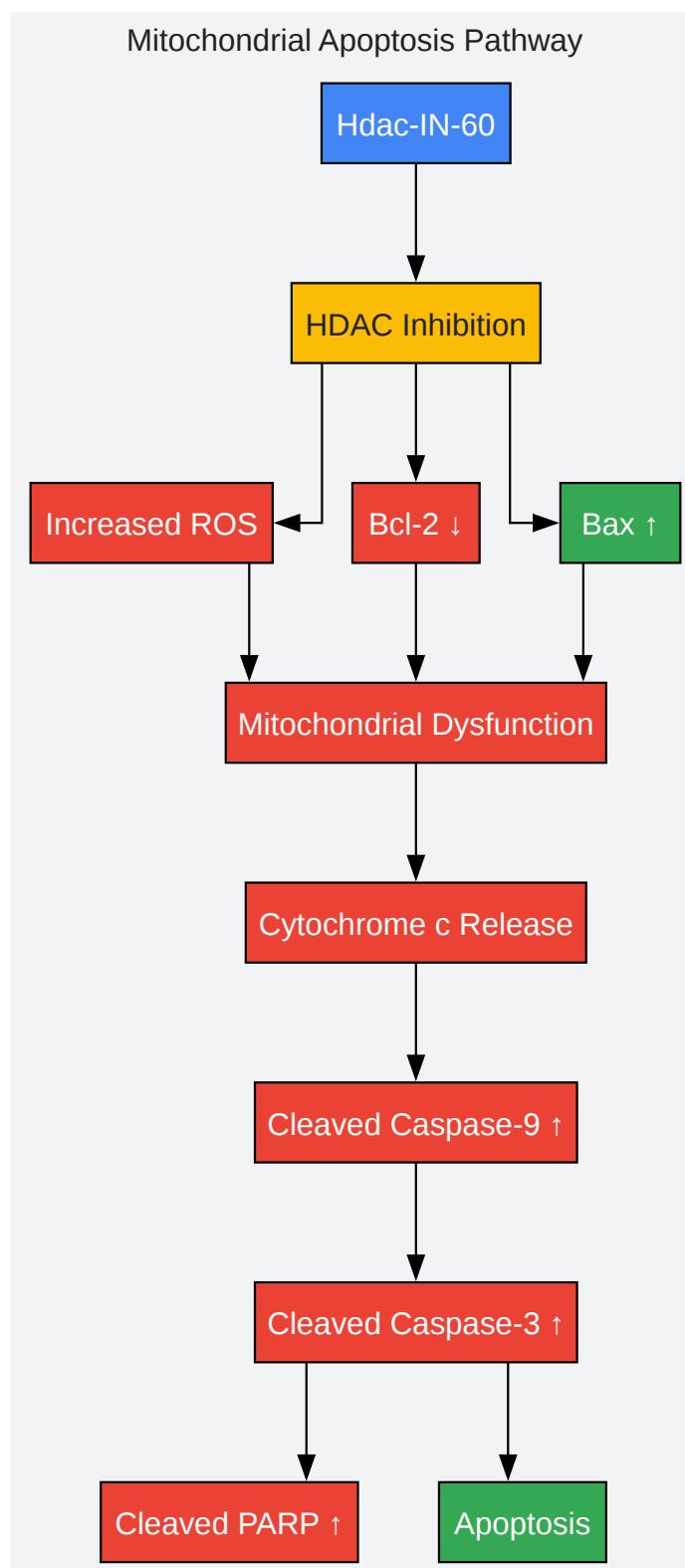
Signaling Pathways in **Hdac-IN-60**-Induced Apoptosis

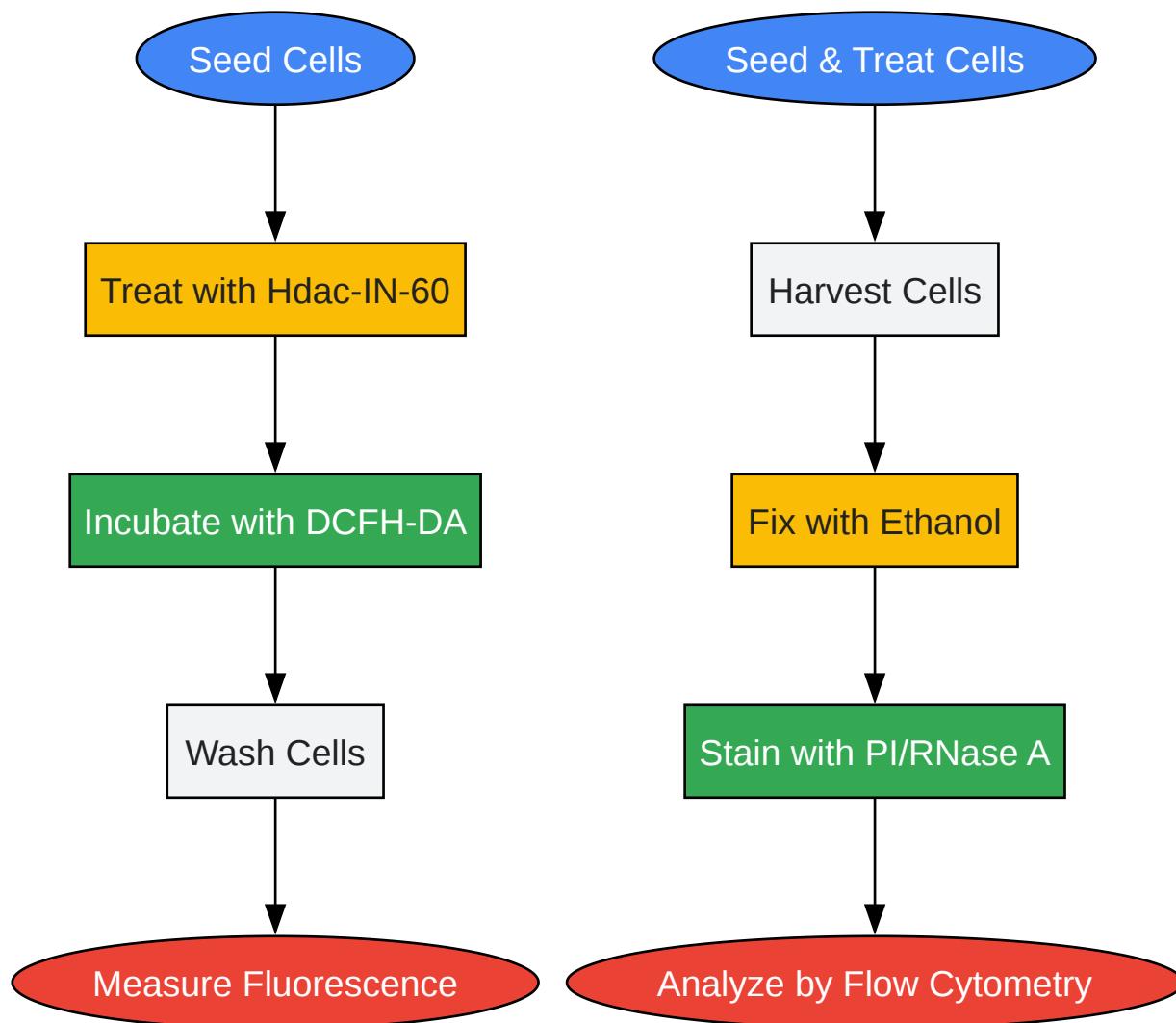
Hdac-IN-60 orchestrates apoptosis through a multi-faceted approach, primarily engaging the intrinsic apoptotic pathway. This process is initiated by intracellular stress signals, which are amplified by the compound's activity.

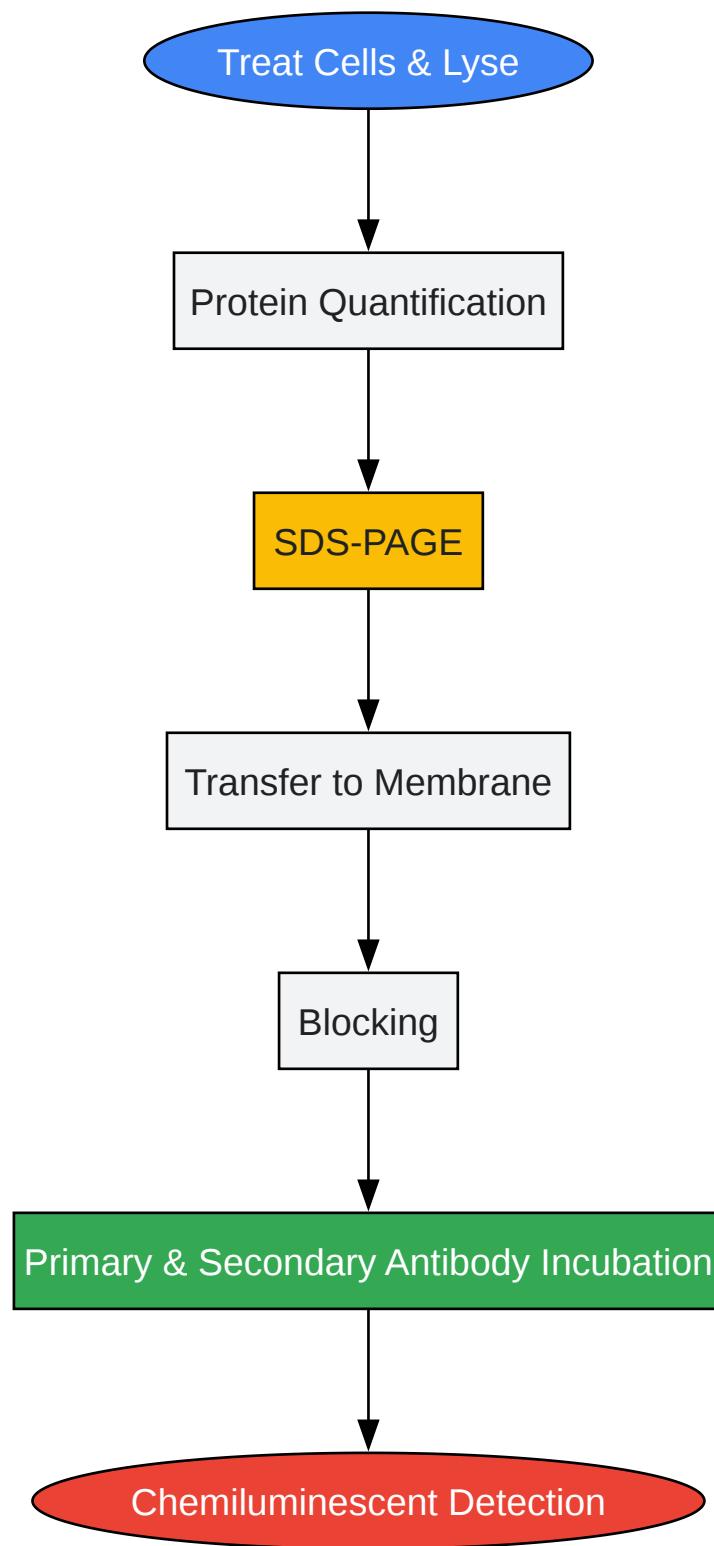
ROS Generation and Oxidative Stress

Hdac-IN-60 treatment leads to a significant increase in the intracellular levels of reactive oxygen species (ROS). This surge in ROS induces oxidative stress, a condition that damages cellular components, including DNA, and serves as a critical trigger for apoptosis.







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References

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